2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

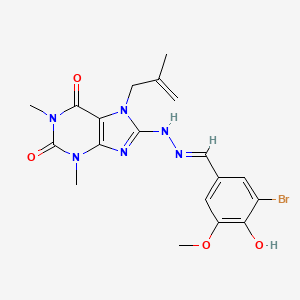

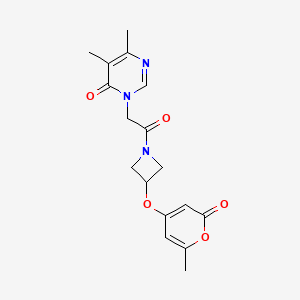

2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine is a chemical compound with the CAS Number: 1909309-72-3 . It has a molecular weight of 190.08 .

Synthesis Analysis

The synthesis of structurally various bromomethyl cyclopropane, which is similar to the structure of 2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine, has been developed via an α-bromoketone and/or aldehydes with ethyl cyanoacetate or malononitrile and cyanogen bromide (BrCN) in the presence of Et3N .Molecular Structure Analysis

The InChI code for 2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine is 1S/C7H12BrN/c8-3-7-5-9(7)4-6-1-2-6/h6-7H,1-5H2 .Chemical Reactions Analysis

The α-bromination of carbonyl compounds is an important transformation in organic synthesis chemistry . Several more common reagents have been already applied to synthesis α-bromo carbonyl derivatives . Halogenation of ketones has been reported widely in organic syntheses .Scientific Research Applications

Synthesis of Functionalized Azetidines

The aza Paternò–Büchi reaction stands out as an efficient method for synthesizing functionalized azetidines. This reaction involves a [2 + 2] photocycloaddition between an imine and an alkene component. However, it has faced challenges due to its inherent complexity. Researchers have made significant progress in overcoming these obstacles, leading to improved reaction protocols .

Enantioselective Synthesis of 2-Azetines

In 2019, Doyle and colleagues reported a novel strategy for enantioselective synthesis of 2-azetines. They achieved this through [3+1]-cycloadditions between imido-sulfur ylides and enoldiazoacetates under copper catalysis, using a chiral sabox ligand. This approach provides a powerful tool for accessing these intriguing heterocycles .

Polyamine Synthesis

Aziridines and azetidines serve as building blocks for polyamines. Recent advances in polymerization methods have enabled the production of polyamines with varying structures (branched vs. linear) from these cyclic compounds. Understanding these routes contributes to the development of functional materials and bioactive molecules .

Mechanism of Action

Target of Action

The primary targets of 2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine are likely to be involved in the polymerization processes . Aziridines, including this compound, are known to be building blocks for polyamines through anionic and cationic ring-opening polymerization .

Mode of Action

2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine interacts with its targets through a process known as ring-opening polymerization . This process involves the breaking of the aziridine ring, leading to the formation of polyamines with various structures .

Biochemical Pathways

The compound’s action affects the biochemical pathways involved in the production of polyamines . Polyamines are crucial for various biological processes, including cell growth and differentiation . The resulting polymers from the ring-opening polymerization of aziridines have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Result of Action

The molecular and cellular effects of 2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine’s action are primarily related to its role in the production of polyamines . These polyamines can influence various cellular processes, potentially leading to changes in cell growth and differentiation .

properties

IUPAC Name |

2-(bromomethyl)-1-(cyclopropylmethyl)aziridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12BrN/c8-3-7-5-9(7)4-6-1-2-6/h6-7H,1-5H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIRZHDGBPSPDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2CC2CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Bromomethyl)-1-(cyclopropylmethyl)aziridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 1-piperidin-4-yl-3-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,5-a]pyrazine-7-carboxylate](/img/structure/B2429630.png)

![2-ethyl-8-methoxy-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2429633.png)

![2-[[5-(4-Bromo-1-methylimidazol-2-yl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-9-oxa-2-azaspiro[5.5]undecan-5-yl]oxy]acetic acid](/img/structure/B2429634.png)

![9-cyclohexyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2429635.png)

![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2429636.png)

![1-[3-(4-Fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B2429643.png)

![1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2429645.png)

![4-[(1,2,4-Triazol-1-yl)methyl]phenylboronic Acid](/img/structure/B2429649.png)